molecular formula C6H11ClN2O B13795426 Acetyl chloride,[(1-iminobutyl)amino]-

Acetyl chloride,[(1-iminobutyl)amino]-

Katalognummer: B13795426
Molekulargewicht: 162.62 g/mol
InChI-Schlüssel: NFYHAOWIKIAZNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetyl chloride,[(1-iminobutyl)amino]- is a chemical compound with the molecular formula C6H11ClN2O and a molecular weight of 162.62 g/mol . It is known for its reactivity and is used in various chemical processes and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl chloride,[(1-iminobutyl)amino]- typically involves the reaction of acetyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of Acetyl chloride,[(1-iminobutyl)amino]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored and controlled to maintain the desired product specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Acetyl chloride,[(1-iminobutyl)amino]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Acetyl chloride,[(1-iminobutyl)amino]- include bases, acids, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired reaction and product .

Major Products Formed

The major products formed from reactions involving Acetyl chloride,[(1-iminobutyl)amino]- depend on the specific reaction and reagents used. For example, nucleophilic substitution reactions typically yield substituted amides or esters .

Wissenschaftliche Forschungsanwendungen

Acetyl chloride,[(1-iminobutyl)amino]- has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce acetyl groups into molecules.

    Biology: It is used in the modification of biomolecules for various biological studies.

    Medicine: It is explored for its potential use in drug development and pharmaceutical research.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Acetyl chloride,[(1-iminobutyl)amino]- involves its reactivity with nucleophiles and electrophiles. It can form covalent bonds with various molecular targets, leading to the formation of new compounds. The specific pathways and molecular targets depend on the reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Acetyl chloride,[(1-iminobutyl)amino]- include:

Uniqueness

Acetyl chloride,[(1-iminobutyl)amino]- is unique due to its combination of acetyl chloride and iminobutyl groups, which confer specific reactivity and properties. This makes it valuable in various chemical and industrial applications .

Eigenschaften

Molekularformel

C6H11ClN2O

Molekulargewicht

162.62 g/mol

IUPAC-Name

2-(1-aminobutylideneamino)acetyl chloride

InChI

InChI=1S/C6H11ClN2O/c1-2-3-6(8)9-4-5(7)10/h2-4H2,1H3,(H2,8,9)

InChI-Schlüssel

NFYHAOWIKIAZNA-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=NCC(=O)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.